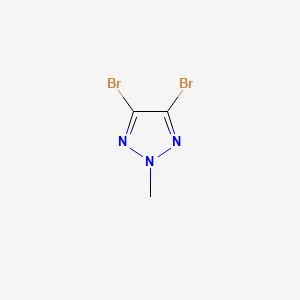

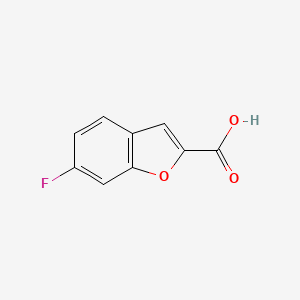

![molecular formula C14H20N2 B1321525 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine CAS No. 351370-98-4](/img/structure/B1321525.png)

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine

Descripción general

Descripción

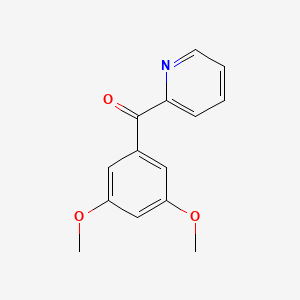

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chiral Compound Synthesis and Characterization :

- A study by Zhu et al. (2009) discussed the separation and hydrogenation of rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate to produce octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. This compound was then reacted with Mosher acid chloride, establishing the absolute configuration of the pyrrolopiperidine fragment (Zhu et al., 2009).

Synthesis of Pyrrolo-Pyridines via Nitriles :

- The work of Davis et al. (1992) demonstrated that deprotonation of 3-methylazines, followed by reaction with benzonitrile, leads to intermediate cyclization to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction was applied to a variety of nitriles and β-methylazines, indicating potential in synthetic chemistry applications (Davis et al., 1992).

Development of Novel Polyimides :

- A study by Wang et al. (2006) involved synthesizing a novel pyridine-containing aromatic dianhydride monomer, which was used to prepare a series of new polyimides. These polyimides demonstrated good solubility, thermal stability, and mechanical properties, indicating potential use in material science (Wang et al., 2006).

Synthesis of Polyheterocyclic Compounds :

- Morales-Salazar et al. (2022) synthesized a new polyheterocyclic compound, 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, using a one-pot process. This highlights the compound's potential in creating complex molecular structures (Morales-Salazar et al., 2022).

Fluorescent Chemosensor Development :

- Maity et al. (2018) developed new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, which show high selectivity for Fe3+/Fe2+ cations. This suggests their use as chemosensors in various applications, including imaging in living cells (Maity et al., 2018).

Safety and Hazards

Direcciones Futuras

Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, “2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine” and related compounds may have promising future applications in these areas.

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their potential role in treating diseases of the nervous and immune systems

Mode of Action

This interaction can result in the activation or inhibition of the target, depending on the nature of the compound and the target .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, particularly those related to the nervous and immune systems . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.

Result of Action

Similar compounds have been found to have a broad spectrum of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with topoisomerase I, an enzyme crucial for DNA replication and transcription Additionally, this compound has been found to interact with various receptors in the nervous system, suggesting its potential as a sedative or analgesic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting cellular responses to external stimuli . Furthermore, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function . These effects highlight its potential in therapeutic applications, particularly in the treatment of diseases involving dysregulated cell signaling and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase I inhibits the enzyme’s function, preventing DNA replication and transcription . Additionally, this compound can modulate the activity of kinases, leading to changes in cell signaling pathways . These molecular interactions underpin the compound’s diverse biological activities and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy . These findings underscore the importance of optimizing storage and handling conditions to preserve the compound’s stability and effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as analgesic and sedative properties . Higher doses can lead to toxic or adverse effects, including disruptions in cellular metabolism and organ function . These observations highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the metabolism of neurotransmitters, affecting their levels and activity in the nervous system . These interactions can have significant implications for the compound’s therapeutic potential, particularly in the treatment of neurological disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors determining its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions influence the compound’s localization and concentration, affecting its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, its interaction with topoisomerase I occurs primarily in the nucleus, where the enzyme is involved in DNA replication and transcription . Additionally, this compound may undergo post-translational modifications that influence its targeting and activity within the cell .

Propiedades

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMAYQMDXZLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956584 | |

| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351370-98-4 | |

| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

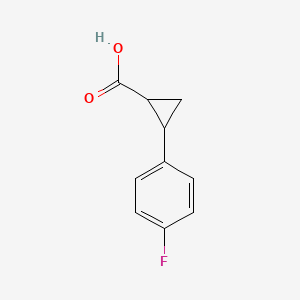

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)

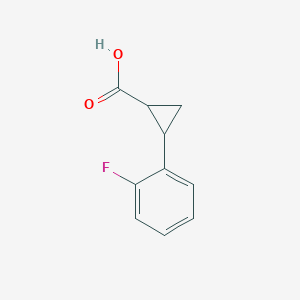

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)